Cevimeline Sulfoxide, a metabolite of the muscarinic acetylcholine receptor agonist Cevimeline, is a product of Cevimeline's metabolism within the human body. It exists in two isomeric forms: trans-sulfoxide (SNI-t-SO) and cis-sulfoxide. [] While not naturally occurring, it serves as a crucial subject in studying the metabolic pathways and clearance of Cevimeline. Research indicates its presence in urine following Cevimeline administration, highlighting its significance in understanding the drug's pharmacokinetic profile. []
The synthesis of Cevimeline Sulfoxide typically involves the oxidation of Cevimeline using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. This reaction is conducted under controlled conditions to ensure the selective formation of the sulfoxide without further oxidation to a sulfone. The general reaction can be summarized as follows:
This process often requires careful temperature control and may involve solvents like dimethyl sulfoxide or acetonitrile to facilitate the reaction and improve yield.
Cevimeline Sulfoxide participates in several chemical reactions:
These reactions are crucial for modifying the compound for therapeutic use or for synthesizing analogs with altered pharmacological properties.
Cevimeline Sulfoxide acts primarily as a cholinergic agonist, targeting muscarinic acetylcholine receptors M1 and M3. The binding of Cevimeline Sulfoxide to these receptors leads to increased secretion from exocrine glands, notably salivary glands, thus alleviating symptoms of dry mouth.
Cevimeline is metabolized primarily in the liver through cytochrome P450 enzymes (CYP2D6 and CYP3A4). Approximately 44.5% of administered Cevimeline is converted into cis and trans-sulfoxides within 24 hours post-administration, indicating significant metabolic conversion.
Cevimeline Sulfoxide exhibits several notable physical and chemical properties:
Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess stability and thermal behavior, providing insights into its physical characteristics under various conditions.
Cevimeline Sulfoxide finds applications primarily in pharmacology due to its ability to enhance secretory functions. It is used in clinical settings for:
Cevimeline sulfoxide (CAS 124751-36-6) is defined by the molecular formula C₁₀H₁₇NO₂S and exhibits a molecular weight of 215.31 g/mol [3] [5] [9]. This metabolite features a modified oxathiolane ring where sulfur oxidation converts the parent compound’s thioether moiety into a sulfoxide group (–S=O), introducing a new chiral center at the sulfur atom [9]. This modification yields three defined stereocenters: two within the azabicyclo[2.2.2]octane ring system and one at the sulfoxide sulfur [9] [10].
The compound exists predominantly as a mixture of diastereomers due to the sulfur stereogenicity. PubChem listings identify this as a racemic mixture designated as (±)-cis-cevimeline sulfoxide, with systematic names including 2'-Methyl-4-azaspiro[bicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] 3'-oxide [8] [9]. Key stereochemical descriptors include the relative configurations (2'R,3R,3'S) or (2'α,3'α,5'α) for one diastereomeric series [9]. The SMILES notation (CC@HO[C@@]₂₁[C@@H]₃CCN@CC₃) reflects the defined absolute configuration at the carbon stereocenters, though sulfur epimerization remains unresolved in commercial standards [3] [7].
Feature | Description |
---|---|
Defined Stereocenters | 3 chiral centers (2 carbon, 1 sulfur) [9] |
Configuration Designation | Racemic (±)-cis; Relative: (2'R,3R,3'S) [9] |
Optical Activity | Unspecified due to diastereomeric mixture [9] |
Isomeric Forms | Diastereomers arising from sulfur epimerization [7] [9] |
The introduction of the sulfoxide group significantly alters cevimeline sulfoxide’s physicochemical behavior compared to the parent drug. While quantitative solubility data specific to cevimeline sulfoxide is limited in the literature, its metabolic precursor cevimeline hydrochloride is documented as "very soluble in water" [2]. Given that sulfoxides generally exhibit enhanced polarity over thioethers, cevimeline sulfoxide is expected to demonstrate increased aqueous solubility, facilitating renal excretion where 84% of an administered cevimeline dose is eliminated as metabolites (primarily sulfoxides) within 24 hours [2] [6].
Stability profiles necessitate careful handling: commercial standards require storage at -20°C, indicating sensitivity to thermal degradation or epimerization at the sulfoxide center [3] [7]. No crystalline structure or detailed solid-state characterization (e.g., X-ray diffraction data) is publicly available, suggesting the compound is typically handled as a neat amorphous solid or solution [3] [10]. The sulfoxide group may participate in strong hydrogen-bonding interactions, potentially influencing its chromatographic behavior and metabolic fate [9].
Cevimeline sulfoxide arises exclusively as a biotransformation product of the parent drug cevimeline (C₁₀H₁₇NOS·HCl·½H₂O, MW 244.79 g/mol) [2]. Key structural and functional differences between these compounds include:
Pharmacological Significance: While cevimeline acts as a potent muscarinic M1/M3 receptor agonist (EC₅₀ values: M1=0.023 µM; M3=0.048 µM) [4] [6], cevimeline sulfoxide is pharmacologically inactive at these receptors. This metabolic conversion represents a detoxification pathway, mitigating prolonged cholinergic stimulation [2] [6]. The sulfoxide’s enhanced polarity facilitates efficient renal clearance, minimizing systemic accumulation.
Table 2: Structural and Metabolic Comparison with Cevimeline
Property | Cevimeline (Parent Drug) | Cevimeline Sulfoxide (Metabolite) |
---|---|---|
Molecular Formula | C₁₀H₁₇NOS·HCl·½H₂O [2] | C₁₀H₁₇NO₂S [3] [9] |
Molecular Weight | 244.79 g/mol (salt) [2] | 215.31 g/mol [3] |
Key Functional Group | Thioether (–S–) | Sulfoxide (–S=O) [9] [10] |
Primary Biotransformation | Parent compound | CYP450-mediated oxidation (44.5% yield) [2] |
Receptor Activity | Potent M1/M3 agonist [4] [6] | Inactive metabolite [2] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7